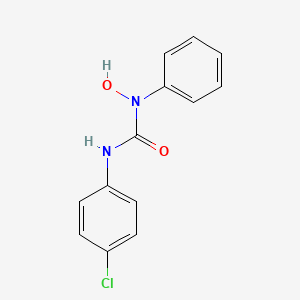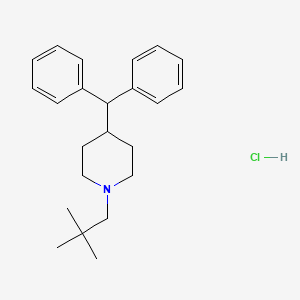
Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group and a diphenylmethyl group attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the piperidine ring with a suitable alkylating agent, such as 2,2-dimethylpropyl chloride, under basic conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the piperidine ring is treated with diphenylmethanol in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the attached groups are oxidized to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where one of the attached groups is replaced by another group through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring or the attached groups.
Reduction: Reduced forms of the functional groups, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups attached to the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of various chemical bonds.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine:
Drug Development: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Piperidine: The parent compound with a simpler structure.
1-(2,2-Dimethylpropyl)piperidine: A similar compound lacking the diphenylmethyl group.
4-(Diphenylmethyl)piperidine: A similar compound lacking the 2,2-dimethylpropyl group.
Uniqueness: Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride is unique due to the presence of both the 2,2-dimethylpropyl and diphenylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
37015-90-0 |
|---|---|
Fórmula molecular |
C23H32ClN |
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
4-benzhydryl-1-(2,2-dimethylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C23H31N.ClH/c1-23(2,3)18-24-16-14-21(15-17-24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13,21-22H,14-18H2,1-3H3;1H |
Clave InChI |
TWEHKNNGAKFCKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



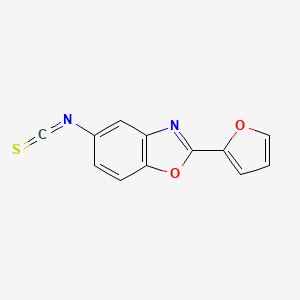
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
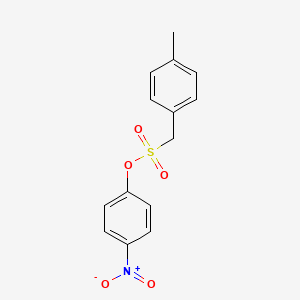

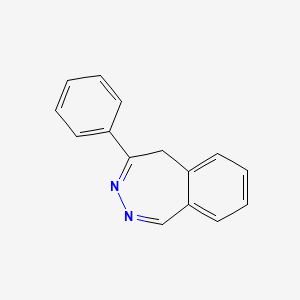

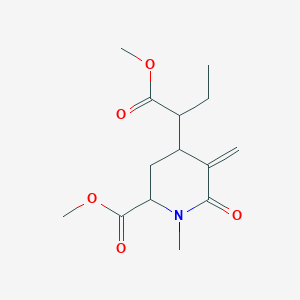
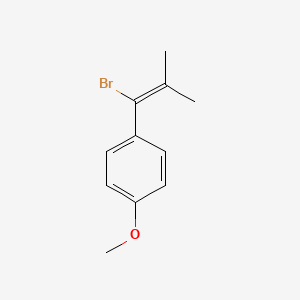

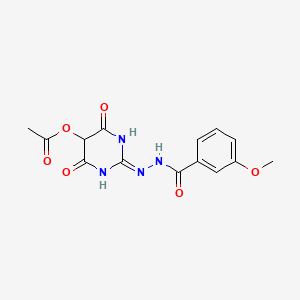

![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
